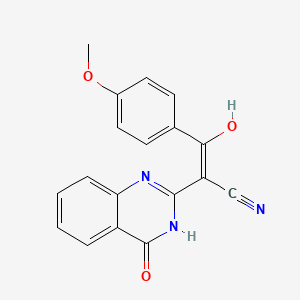
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a quinazolinone moiety, and a propanenitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-2-cyanoacrylate. This intermediate is then reacted with 2-aminobenzamide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile.
科学研究应用
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-Propenoic acid, 3-(4-methoxyphenyl)-3-phenyl-, methyl ester
Uniqueness
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
属性
分子式 |
C18H13N3O3 |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
(E)-3-hydroxy-3-(4-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16(22)14(10-19)17-20-15-5-3-2-4-13(15)18(23)21-17/h2-9,22H,1H3,(H,20,21,23)/b16-14+ |
InChI 键 |
HNBJFUYIJTUFOR-JQIJEIRASA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O |
规范 SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11686136.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide](/img/structure/B11686158.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686169.png)
![2,4-Dichloro-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide](/img/structure/B11686179.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686183.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
![N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11686193.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686204.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686212.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)
